molecular formula C16H17NO2 B2798046 5-Acetyl-2-(4-isopropylphenoxy)pyridine CAS No. 1554658-68-2

5-Acetyl-2-(4-isopropylphenoxy)pyridine

Cat. No.: B2798046
CAS No.: 1554658-68-2
M. Wt: 255.317
InChI Key: FMTVZJWUHDNQDI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-[6-(4-propan-2-ylphenoxy)pyridin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11(2)13-4-7-15(8-5-13)19-16-9-6-14(10-17-16)12(3)18/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTVZJWUHDNQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-(4-isopropylphenoxy)pyridine typically involves the reaction of 2-chloropyridine with 4-isopropylphenol in the presence of a base such as potassium carbonate. The resulting intermediate is then acetylated using acetic anhydride to yield the final product . The reaction conditions generally include refluxing the mixture in an appropriate solvent such as dimethylformamide or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-(4-isopropylphenoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that 5-Acetyl-2-(4-isopropylphenoxy)pyridine exhibits significant antimicrobial properties. In a study testing its efficacy against various pathogens, including Escherichia coli and Staphylococcus aureus, the compound demonstrated minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL. This suggests its potential as a therapeutic agent against bacterial infections.

Case Study: Antimicrobial Efficacy

  • Pathogens Tested : E. coli, S. aureus, Candida albicans
  • Results : Significant inhibitory effects were observed, indicating its promise in treating infections caused by these organisms.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Research Findings on Anti-inflammatory Activity

  • Cytokines Measured : TNF-α, IL-1β, IL-6
  • Findings : In vitro studies showed that treatment with this compound significantly reduced cytokine levels in cultured macrophages.

Biological Research Applications

1. Enzyme Inhibition

This compound has been identified as a potential inhibitor of fatty acid biosynthesis in Plasmodium falciparum, the malaria parasite. This aligns with findings from other studies exploring similar compounds as inhibitors of fatty acid synthesis.

Materials Science Applications

The compound is utilized as a building block in organic synthesis and as a ligand in coordination chemistry. Its unique structure allows it to participate in various chemical transformations, making it valuable for developing specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-(4-isopropylphenoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5-Acetyl-2-(4-isopropylphenoxy)pyridine
  • CAS Number : 1554658-68-2
  • Molecular Formula: C₁₆H₁₇NO₂
  • Molecular Weight : 255.31 g/mol

Physicochemical Properties :

  • Boiling Point : 390.1 ± 37.0 °C (predicted)
  • Density : 1.087 ± 0.06 g/cm³
  • Appearance: No data available (N/A)
  • Solubility : N/A

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound this compound belongs to a class of pyridine derivatives with substituted phenoxy and acetyl groups. Below is a comparison with two close analogs:

Parameter This compound 5-Acetyl-2-(4-methylphenoxy)pyridine 5-Acetyl-2-(2,4-di-tert-butylphenoxy)pyridine
CAS Number 1554658-68-2 1553935-56-0 1607436-56-5
Molecular Formula C₁₆H₁₇NO₂ C₁₄H₁₃NO₂ C₂₃H₃₀N₂O₂ (estimated)
Molecular Weight 255.31 g/mol 227.26 g/mol ~374.5 g/mol (estimated)
Substituent 4-Isopropylphenoxy 4-Methylphenoxy 2,4-Di-tert-butylphenoxy
Boiling Point 390.1 ± 37.0 °C N/A N/A
Density 1.087 ± 0.06 g/cm³ N/A N/A
Hazard Profile No significant hazards reported Discontinued; no hazard data Acute toxicity (oral, H302), skin/eye irritation (H315/H319), respiratory irritation (H335)

Substituent Effects on Properties

  • Molecular Weight and Steric Effects: The 4-isopropylphenoxy group in the target compound increases molecular weight compared to the 4-methylphenoxy analog (255.31 vs. 227.26 g/mol). The 2,4-di-tert-butylphenoxy variant introduces significant steric bulk, likely reducing reactivity in sterically hindered reactions . Higher molecular weight may influence solubility and diffusion rates in biological or synthetic applications.
  • Safety and Reactivity :

    • The di-tert-butyl analog exhibits acute toxicity and irritancy risks, necessitating stringent handling protocols (e.g., respiratory protection, gloves) . In contrast, the target compound and methyl-substituted analog lack reported hazards, suggesting safer handling .

Research and Industrial Relevance

  • Synthetic Utility : The acetyl-pyridine core facilitates applications in medicinal chemistry (e.g., kinase inhibitors) and materials science. The isopropyl substituent balances steric bulk and synthetic versatility compared to smaller (methyl) or bulkier (di-tert-butyl) groups.
  • Gaps in Data : Key parameters like melting points, solubility, and detailed toxicity profiles remain uncharacterized for most analogs, highlighting opportunities for further research .

Biological Activity

5-Acetyl-2-(4-isopropylphenoxy)pyridine is an organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.32 g/mol. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. Its synthesis typically involves the reaction of 2-chloropyridine with 4-isopropylphenol, followed by acetylation, making it a significant compound for both research and industrial applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In various studies, it has been tested against a range of pathogens, including bacteria and fungi. The compound's mechanism of action likely involves inhibition of specific enzymes or pathways critical for microbial survival.

Case Study: Antimicrobial Efficacy

  • Pathogens Tested : Escherichia coli, Staphylococcus aureus, Candida albicans
  • Results : The compound demonstrated significant inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL, indicating its potential as a therapeutic agent against infections caused by these organisms.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Research Findings on Anti-inflammatory Activity

  • Cytokines Measured : TNF-α, IL-1β, IL-6
  • Findings : In vitro studies showed that treatment with this compound significantly reduced the levels of these cytokines in cultured macrophages, suggesting a promising role in managing inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For instance, it may inhibit enzymes involved in fatty acid biosynthesis, which is crucial for the growth and reproduction of certain pathogens. This mechanism aligns with findings from studies exploring similar compounds as inhibitors of fatty acid synthesis in Plasmodium falciparum, the malaria parasite .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityUnique Features
5-Acetyl-2-(4-methylphenoxy)pyridine ModerateLowLacks isopropyl group
5-Acetyl-2-(4-tert-butylphenoxy)pyridine LowModerateBulky tert-butyl group affects solubility
This compound HighHighOptimal balance of lipophilicity and reactivity

Unique Properties

The presence of the isopropyl group in this compound enhances its lipophilicity and may contribute to its higher biological activity compared to other derivatives. This structural feature allows for better membrane penetration and interaction with biological targets .

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